2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the aromatic ring imparts distinct electronic characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzoic acid and 6-methyl-2-aminopyridine.
Amidation Reaction: The carboxylic acid group of 2,5-difluorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different substituents on the aromatic ring, while oxidation and reduction reactions could modify the functional groups present in the compound.
Scientific Research Applications
2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique electronic properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-difluorobenzamide: Lacks the pyridine ring, making it less versatile in biological applications.
6-methyl-2-pyridinylbenzamide: Does not have fluorine atoms, resulting in different electronic properties and reactivity.
2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide: A more complex derivative with additional functional groups, used in specific research contexts.
Uniqueness
2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide stands out due to the combination of fluorine atoms and the pyridine ring, which together impart unique electronic and steric properties. These characteristics make it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
2,5-difluoro-N-(6-methylpyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c1-8-3-2-4-12(16-8)17-13(18)10-7-9(14)5-6-11(10)15/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXAPUGEUFFAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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